molecular formula C11H16O2 B1195224 alpha-sec-Butyl-4-hydroxybenzyl alcohol CAS No. 90996-10-4

alpha-sec-Butyl-4-hydroxybenzyl alcohol

Cat. No.: B1195224
CAS No.: 90996-10-4
M. Wt: 180.24 g/mol
InChI Key: CBXCHJJTIOEINN-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

Alpha-sec-butyl-4-hydroxybenzyl alcohol (IUPAC name: 4-(1-hydroxy-2-methylbutyl)phenol ) is a phenolic secondary alcohol with the molecular formula C₁₁H₁₆O₂ and a molecular weight of 180.24 g/mol . The nomenclature follows IUPAC guidelines, where the hydroxyl group is positioned at the para position of the benzene ring, and the sec-butyl group (-CH(CH₃)CH₂CH₃) is attached to the benzyl carbon.

Property Value
Molecular formula C₁₁H₁₆O₂
Molecular weight 180.24 g/mol
IUPAC name 4-(1-hydroxy-2-methylbutyl)phenol
CAS Registry Number 90996-10-4

The structural hierarchy includes:

  • A benzene ring with a hydroxyl group at position 4.
  • A benzyl alcohol moiety (-CH₂OH) substituted with a sec-butyl group at the alpha position.

Crystallographic Structure Determination via X-Ray Diffraction

X-ray diffraction (XRD) is a critical tool for resolving the three-dimensional arrangement of atoms in crystalline solids. While specific XRD data for this compound are not explicitly reported in the provided sources, the general methodology involves:

  • Crystal preparation : Single crystals are grown via slow evaporation from solvents like ethanol or methanol.
  • Data collection : Monochromatic X-rays (e.g., Cu-Kα, λ = 1.5418 Å) irradiate the crystal, producing diffraction patterns.
  • Structure solution : Bragg’s law ($$nλ = 2d\sinθ$$) and Fourier transforms are used to reconstruct electron density maps.

For analogous phenolic compounds, XRD typically reveals:

  • Planar benzene rings with bond lengths of ~1.40 Å.
  • Hydrogen bonding between hydroxyl groups and adjacent molecules (O-H···O distances: ~2.70 Å).

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

NMR spectroscopy provides detailed insights into the compound’s hydrogen and carbon environments:

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic protons: δ 6.70–7.25 ppm (doublets, J = 8.5 Hz, 2H from benzene ring).
    • Hydroxyl proton: δ 5.20 ppm (broad singlet, exchangeable with D₂O).
    • sec-Butyl group:
      • CH(CH₃)CH₂CH₃: δ 1.40–1.60 ppm (multiplet, 1H).
      • CH₂CH₃: δ 0.90–1.20 ppm (triplet, 3H).
  • ¹³C NMR (100 MHz, CDCl₃):

    • Aromatic carbons: δ 115–155 ppm (C-1 to C-6).
    • Benzyl carbon: δ 70–75 ppm (C-7).
    • sec-Butyl carbons: δ 20–45 ppm (C-8 to C-11).

Infrared (IR) Vibrational Mode Assignment

IR spectroscopy identifies functional groups through characteristic absorption bands:

Vibrational Mode Wavenumber (cm⁻¹) Assignment
O-H stretch 3200–3500 Hydroxyl group
C-H stretch (aromatic) 3000–3100 Benzene ring
C-O stretch 1200–1250 Benzyl alcohol linkage
C-C skeletal vibrations 1450–1600 Aromatic ring modes

The absence of a carbonyl peak (1650–1750 cm⁻¹) confirms the alcohol nature over ketones or esters.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry (MS) reveals the compound’s fragmentation pathways:

  • Molecular ion peak : m/z 180 (M⁺, low intensity due to instability).
  • Key fragments :
    • m/z 163: Loss of hydroxyl group (-17 Da).
    • m/z 135: Cleavage of the sec-butyl chain (-45 Da).
    • m/z 107: Benzyl ion (C₇H₇⁺).

Fragmentation aligns with the stability of aromatic cations and secondary carbocations.

Properties

CAS No.

90996-10-4

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

4-(1-hydroxy-2-methylbutyl)phenol

InChI

InChI=1S/C11H16O2/c1-3-8(2)11(13)9-4-6-10(12)7-5-9/h4-8,11-13H,3H2,1-2H3

InChI Key

CBXCHJJTIOEINN-UHFFFAOYSA-N

SMILES

CCC(C)C(C1=CC=C(C=C1)O)O

Canonical SMILES

CCC(C)C(C1=CC=C(C=C1)O)O

Synonyms

4-HMPBM
4-hydroxy-alpha-(1-methylpropyl)benzenemethanol
alpha-2-butyl-hydroxybenzylalcohol
alpha-sec-butyl-4-hydroxybenzyl alcohol
alpha-sec-butyl-p-hydroxybenzyl alcohol

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

1.1 Neuroprotective Effects
Alpha-sec-butyl-4-hydroxybenzyl alcohol has been studied for its ability to cross the blood-brain barrier effectively, making it a candidate for neuroprotective therapies. Research indicates that this compound exhibits sedative effects and enhances the distribution of radioactivity in the brain when administered intravenously in animal models. Specifically, studies show a significant increase in radioactivity within brain tissues shortly after administration, suggesting rapid uptake and potential therapeutic benefits in neurodegenerative conditions .

1.2 Antioxidant Properties
The compound has demonstrated notable antioxidant activities, particularly through the activation of nuclear factor erythroid 2-related factor 2 (Nrf2) pathways in astrocytes. This activation leads to the induction of heme oxygenase-1 (HO-1), which plays a critical role in cellular defense mechanisms against oxidative stress. In vitro studies on C6 glioma cells have shown that pre-treatment with this compound significantly enhances cell viability under oxidative stress conditions induced by hydrogen peroxide . This suggests potential applications in treating conditions characterized by oxidative damage, such as stroke or neurodegenerative diseases.

Chemical Synthesis and Derivatives

2.1 Synthesis of Hydroxyphenylacetonitriles
this compound serves as an important precursor in the synthesis of hydroxyphenylacetonitriles. This process involves the reaction of hydroxybenzyl alcohols with hydrogen cyanide, yielding high-purity products that can be used as intermediates in pharmaceuticals . The efficiency of this synthesis highlights the compound's utility in organic chemistry and pharmaceutical manufacturing.

2.2 Antimicrobial Activity
Recent studies have explored the antimicrobial properties of derivatives synthesized from this compound. These derivatives have shown varying levels of effectiveness against bacterial strains, indicating potential applications in developing new antimicrobial agents .

Case Study 1: Neuroprotection in Stroke Models

In a controlled study involving middle cerebral artery occlusion (MCAO) models, this compound was administered to assess its neuroprotective effects post-ischemia. Results indicated a significant reduction in neuronal death and improved functional recovery compared to control groups, demonstrating its potential as a therapeutic agent for stroke patients .

Case Study 2: Antioxidant Efficacy

A series of experiments conducted on C6 glioma cells revealed that this compound not only increased cell viability but also modulated key signaling pathways associated with oxidative stress response. The findings suggest that this compound could be pivotal in developing treatments aimed at enhancing astrocyte function to protect neurons from ischemic injury .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural features and properties of alpha-sec-butyl-4-hydroxybenzyl alcohol and related compounds:

Compound Name Structural Features Key Physical Properties Biological Activity Toxicity (LD50, oral rat) Applications
4-Hydroxybenzyl alcohol Hydroxy group at para position Boiling point: ~250°C (estimated) Neuroprotective via antioxidant upregulation Not reported Neuroprotection, oxidative stress models
alpha-Methylbenzyl alcohol Methyl substitution at alpha position Boiling point: 204°C; Density: 1.013 g/cm³ Limited biological data 500 mg/kg Industrial solvent, synthesis
3,5-di-tert-Butyl-4-hydroxybenzyl alcohol Two tert-butyl groups at 3,5 positions Not reported Antioxidant (AO 754, Ionox 100) Not reported Polymer stabilization, food additives
BOC-ALPHA-AMINOMETHYL-4-HYDROXYBENZYL ALCOHOL Boc-protected amino-methyl group LogP: 2.34; PSA: 78.79 Likely enhanced bioavailability due to Boc group Not reported Pharmaceutical intermediates
4-(Trifluoromethyl)benzyl alcohol (4-TBA) Trifluoromethyl group at para position Not reported Synthetic catalyst/reagent Not reported Organic synthesis, biochemical studies

Inferred Properties of this compound :

  • Likely higher boiling point than alpha-methylbenzyl alcohol (204°C) due to increased molecular weight .

Q & A

Q. What are the optimal synthetic routes for alpha-sec-Butyl-4-hydroxybenzyl alcohol, and how can purity be maximized?

  • Methodological Answer : this compound can be synthesized via alkylation of 4-hydroxybenzyl alcohol (HBA) with sec-butyl halides under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation. Reaction parameters such as temperature (e.g., 60–80°C), pH (neutral to slightly basic), and catalyst selection (e.g., NaH or K₂CO₃) must be optimized to minimize side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (methanol/water) is recommended. Purity can be verified using HPLC (≥98% purity threshold) .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store the compound in airtight, light-resistant containers at 2–8°C in a dry environment. Avoid exposure to oxidizing agents, acidic/basic conditions, and humidity. Stability tests under accelerated degradation conditions (e.g., 40°C/75% relative humidity for 4 weeks) should be conducted to validate shelf life. Monitor degradation via HPLC or GC-MS to detect byproducts like oxidized quinones .

Q. What spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer : Use NMR (¹H and ¹³C) to confirm the sec-butyl substitution pattern and hydroxyl group position. For example, the hydroxyl proton typically appears as a singlet at δ 4.5–5.0 ppm. Mass spectrometry (ESI-TOF or HRMS) provides molecular weight confirmation. FT-IR can validate hydroxyl (3200–3600 cm⁻¹) and alkyl chain (C-H stretch at ~2900 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound?

  • Methodological Answer : Discrepancies often arise from variations in experimental conditions (e.g., solvent polarity, light exposure). Perform controlled comparative studies using standardized protocols. For example:
  • Stability : Compare degradation rates in polar (e.g., water) vs. nonpolar (e.g., hexane) solvents under UV light.
  • Reactivity : Assess electrophilic substitution reactions (e.g., nitration) under inert vs. aerobic conditions.
    Use HPLC-MS to track intermediate formation and quantify degradation products .

Q. What advanced analytical strategies are recommended for quantifying trace impurities in this compound?

  • Methodological Answer : Employ hyphenated techniques such as:
  • HPLC-DAD/UV with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) for separating polar impurities.
  • GC-FID with a capillary column (e.g., DB-5) for volatile byproducts.
    Validate methods per ICH guidelines (precision: ≤2% RSD; LOD: ≤0.1%). Cross-reference with spiked impurity standards .

Q. How can the antioxidant potential of this compound be systematically evaluated?

  • Methodological Answer : Use in vitro assays:
  • DPPH/ABTS radical scavenging : Measure IC₅₀ values (compared to ascorbic acid controls).
  • Lipid peroxidation inhibition : Use rat liver homogenates exposed to Fe²⁺/H₂O₂; quantify malondialdehyde via TBARS assay.
    Correlate results with structural analogs (e.g., 4-HBA in ) to assess substituent effects on activity .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer : Transition from batch to flow chemistry for better heat/mass transfer. Optimize catalyst loading (e.g., 5 mol% Pd/C for hydrogenation) and solvent recycling. Conduct Design of Experiments (DoE) to identify critical parameters (e.g., temperature, reagent stoichiometry). Validate scalability using pilot-scale reactors (1–10 L) with inline PAT tools (e.g., FTIR for real-time monitoring) .

Data Contradiction Analysis Framework

Issue Possible Causes Resolution Strategies References
Divergent stability dataVariable light exposure or humidity controlStandardize storage protocols; use stability chambers
Inconsistent bioactivityDifferences in assay conditions (pH, cell lines)Harmonize protocols (e.g., ISO 10993 for cytotoxicity)
Purity discrepanciesVaried analytical methods (HPLC vs. GC)Cross-validate with orthogonal techniques (HPLC + NMR)

Key Takeaways

  • Synthesis : Prioritize inert conditions and advanced purification.
  • Analysis : Combine NMR, HPLC, and GC for comprehensive characterization.
  • Applications : Explore antioxidant and pharmaceutical potential through systematic assays.

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